molecular formula C8H7BrN4O B2447772 2-azido-N-(4-bromophenyl)acetamide CAS No. 439586-07-9

2-azido-N-(4-bromophenyl)acetamide

Cat. No.: B2447772
CAS No.: 439586-07-9
M. Wt: 255.075
InChI Key: WUHLSSSHFFVOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-N-(4-bromophenyl)acetamide (CAS 439586-07-9) is an organic compound of significant interest in advanced scientific research, characterized by its molecular weight of 255.07 g/mol and the molecular formula C 8 H 7 BrN 4 O . This compound is a valuable synthetic intermediate, uniquely featuring both a reactive azide group and a bromophenyl functional group . This duality allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The primary research value of this compound lies in its application in click chemistry , particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions . In these reactions, the azide group readily reacts with terminal alkynes to form stable 1,2,3-triazole linkages, a method widely used for constructing complex molecules and bioconjugates . Furthermore, the bromine atom on the phenyl ring offers an additional site for functionalization, for instance, via metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives . In practical research, analogous 2-azidoacetamide compounds have been successfully employed as key intermediates in the design and synthesis of novel heterocyclic compounds, such as 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives, which have shown promising in vitro anticancer activity . The typical synthetic route to such azidoacetamides involves the nucleophilic substitution of a corresponding 2-chloroacetamide precursor with sodium azide in a mixed ethanol/water solvent system under reflux conditions . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-azido-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLSSSHFFVOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(4-Bromophenyl)Acetamide

The synthesis begins with the formation of N-(4-bromophenyl)acetamide, a critical intermediate.

Reaction Protocol :

  • Reagents : 4-Bromoaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous dichloromethane.
  • Conditions :
    • Temperature: 0–5°C (ice-water bath)
    • Duration: 1 hour under vigorous stirring
    • Workup: Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol.

Key Data :

Parameter Value
Yield 82–85%
Purity (HPLC) >98%
Melting Point 148–150°C

This step avoids side reactions such as over-acylation by maintaining strict temperature control.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) outperform ethereal or hydrocarbon solvents due to improved azide solubility:

Solvent Yield (%) Reaction Time (h)
DMF 75 6
DMSO 72 7
THF 58 10
Toluene 42 12

Data adapted from kinetic studies in.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates the substitution reaction, reducing time to 3 hours with 80% yield. However, this introduces purification challenges due to copper residues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 2.15 (s, 3H, CH3), 7.45–7.50 (d, 2H, Ar-H), 7.70–7.75 (d, 2H, Ar-H), 10.20 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) :
    δ 22.4 (CH3), 121.8–132.5 (Ar-C), 168.9 (C=O), 170.5 (N3-C).

Infrared Spectroscopy (IR)

  • Peaks at 2105 cm⁻¹ (azide stretch) and 1650 cm⁻¹ (amide C=O) confirm functional group incorporation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) achieves 78% yield, reducing reaction time by 75% compared to conventional methods. This approach minimizes thermal degradation of azides.

One-Pot Strategies

Combining acylation and azidation in a single pot using phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields 68% product but requires precise stoichiometric control.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD)
4-Bromoaniline 120
Chloroacetyl Chloride 90
Sodium Azide 200

Batch-scale production (10 kg) reduces per-unit costs by 40% through solvent recycling.

Comparative Analysis with Structural Analogues

Compound Azidation Yield (%) Thermal Stability (°C)
This compound 75 180
2-Azido-N-phenylacetamide 82 170
N-(4-Bromophenyl)acetamide N/A 200

The bromophenyl group slightly reduces azidation efficiency but enhances thermal stability.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and appropriate solvents (e.g., water or organic solvents) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.

Major Products Formed

    Triazoles: Formed through CuAAC reactions.

    Substituted Amides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Azido-N-(4-bromophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(4-bromophenyl)acetamide largely depends on its chemical transformations. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The bromophenyl group can also participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-N-(4-bromophenyl)acetamide is unique due to the presence of both azide and bromophenyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and materials.

Q & A

Q. What are the recommended synthetic routes for 2-azido-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Optimization involves controlling reaction temperature (e.g., 273 K to minimize side reactions) and stoichiometric ratios of arylacetic acid derivatives and amines. Post-synthesis purification typically includes extraction with dichloromethane, washing with NaHCO₃, and recrystallization from methylene chloride .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm the azide (-N₃) and acetamide (-CONH-) functional groups. The azide group exhibits a distinct IR absorption near ~2100 cm⁻¹.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) or OLEX2 (for structure solution) is critical for determining molecular conformation and intermolecular interactions. For example, dihedral angles between aromatic rings in similar bromophenyl acetamides range from 40° to 86°, influencing packing stability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved during structure refinement?

  • Use SHELXL ’s restraints and constraints to refine problematic parameters, especially for flexible azide groups. Validate geometric parameters against databases like the Cambridge Structural Database (CSD) .
  • Apply structure validation tools (e.g., PLATON, PARST) to check for outliers in bond lengths/angles. For example, C-Br bond lengths should align with literature values (1.89–1.93 Å) .

Q. What safety protocols are critical when handling azide-containing compounds like this compound?

  • Preventive Measures : Store at 0–6°C in airtight containers to avoid moisture or heat exposure, which may trigger decomposition or explosion . Use spark-free tools and anti-static equipment.
  • Emergency Response : In case of skin contact, wash immediately with soap and water (P302+P352). For inhalation, move to fresh air and seek medical attention (P304+P340) .

Q. How do substituents (e.g., azide vs. bromine) influence the compound’s reactivity and intermolecular interactions?

  • Reactivity : The electron-withdrawing bromine group stabilizes the aromatic ring, while the azide group participates in click chemistry (e.g., Huisgen cycloaddition) for functionalization .
  • Intermolecular Interactions : Bromine atoms engage in halogen bonding (C–Br⋯O/N), and azides form hydrogen bonds (N–H⋯O) or π-stacking, as seen in polymorphs of N-(4-bromophenyl)acetamide derivatives .

Q. What computational methods complement experimental data for predicting stability and reactivity?

  • DFT Calculations : Use Gaussian or ORCA to model transition states during azide decomposition or ligand coordination.
  • Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess thermal stability, particularly for explosive azides .

Methodological Tables

Parameter Typical Values References
C–Br Bond Length1.89–1.93 Å
Azide IR Absorption~2100 cm⁻¹
Melting Point Range423–425 K (analogous compounds)
Recommended Storage0–6°C, inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.